molecular formula C7H9N B127773 2-Ethylpyridine CAS No. 100-71-0

2-Ethylpyridine

Cat. No.: B127773
CAS No.: 100-71-0
M. Wt: 107.15 g/mol
InChI Key: NRGGMCIBEHEAIL-UHFFFAOYSA-N
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Scientific Research Applications

2-Ethylpyridine has several applications in scientific research and industry:

Mechanism of Action

Target of Action

2-Ethylpyridine is a derivative of pyridine, a class of aromatic compounds that occur largely as a result of human activities It’s known that pyridine derivatives interact with various biological systems, and their presence can have profound effects on biodegradation processes .

Mode of Action

It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This reactivity likely plays a role in the compound’s interaction with its targets.

Biochemical Pathways

This compound, like other pyridine derivatives, can be involved in various biochemical pathways. Pyridine derivatives are known to be degraded predominantly under aerobic conditions with hydroxyl derivatives as intermediate metabolites . The degradation of these compounds has been evaluated for more than 60 years, revealing a number of common themes .

Pharmacokinetics

It’s known that the compound has a boiling point of 149°c and a density of 0937 g/mL at 25°C , which may influence its bioavailability.

Result of Action

This compound has been used to study its effect on the proliferation and survival of human umbilical vein endothelial cells (HUVECs), HMVECs from lung, and NIH 3T3 cells

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degradation can be affected by the presence of oxygen, as it’s known to be degraded predominantly under aerobic conditions . Other environmental factors that could influence the compound’s action include temperature, pH, and the presence of other substances.

Safety and Hazards

2-Ethylpyridine is harmful if inhaled and may cause respiratory irritation . It causes skin and serious eye irritation . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ethylmagnesium chloride (Grignard reagent) under controlled conditions . Another method includes the alkylation of pyridine with ethyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-vinylpyridine. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield 2-ethylpiperidine.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating agents like nitric acid for nitration; halogens for halogenation.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2-Ethylpiperidine.

    Substitution: 2-Ethyl-3-nitropyridine, 2-ethyl-3-chloropyridine.

Comparison with Similar Compounds

    2-Methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    4-Ethylpyridine: Similar but with the ethyl group at the 4-position instead of the 2-position.

    2-Vinylpyridine: Contains a vinyl group instead of an ethyl group.

Uniqueness: 2-Ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the ethyl group at the 2-position makes it different in reactivity and applications compared to its isomers and other substituted pyridines .

Properties

IUPAC Name

2-ethylpyridine
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InChI

InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRGGMCIBEHEAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=N1
Source PubChem
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID4021844
Record name 2-Ethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 2-Ethylpyridine
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Vapor Pressure

4.89 [mmHg]
Record name 2-Ethylpyridine
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CAS No.

100-71-0, 28631-77-8
Record name 2-Ethylpyridine
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Record name 2-Ethylpyridine
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Record name 2-Ethylpyridine
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Record name 2-ethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylpyridine?

A1: The molecular formula of this compound is C₇H₉N, and its molecular weight is 107.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound, including Infrared (IR) [, ], Nuclear Magnetic Resonance (NMR) (1H, 11B, 13C) [, , ], and Ultraviolet-visible (UV-Vis) spectroscopy [, , ]. These techniques provide valuable information about the compound's functional groups, structure, and electronic properties.

Q3: How does this compound interact with biological systems?

A3: this compound is a component of cigarette smoke [, ] and has been shown to induce oxidative stress and mitochondrial dysfunction in human retinal pigment epithelial cells (ARPE-19) in vitro []. This suggests a potential role in age-related macular degeneration and other retinal diseases [].

Q4: Are there any known protective effects against this compound-induced damage?

A4: Studies indicate that melatonin and memantine may offer synergistic protective effects against oxidative stress and apoptosis induced by this compound in ARPE-19 cells []. These findings suggest potential therapeutic avenues for mitigating the damaging effects of this compound.

Q5: Does this compound have any impact on cellular growth and survival?

A5: Research has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMVECs) at attomolar and femtomolar doses []. Additionally, it can induce cell death in these cell types under specific conditions [].

Q6: Can microorganisms degrade this compound?

A6: Yes, certain microorganisms can utilize this compound as a growth substrate. For example, an Arthrobacter sp., isolated from soil, has been shown to degrade this compound [, , ]. Interestingly, this organism can also metabolize α-picoline, and cells grown on either substrate can oxidize the other [, , ].

Q7: What are the potential metabolic pathways for this compound degradation?

A7: Research suggests that the degradation of this compound by Arthrobacter sp. might not be initiated by methyl oxidation or hydroxylation at the 6-position of the pyridine ring [, ]. When α-picoline oxidation (which shares metabolic pathways with this compound in this organism) is blocked by semicarbazide, succinate semi-aldehyde and pyruvate accumulate [, ], hinting at potential intermediates in the degradation pathway.

Q8: Can this compound be used in the synthesis of other compounds?

A8: Yes, this compound serves as a starting material for synthesizing various compounds, including those with potential biological activity. For example, it can be used to prepare 2-[1-(2-pyridyl)ethoxy]acetate derivatives, which have shown potential in improving memory function in mice [, ].

Q9: Are there any catalytic applications of this compound?

A9: While this compound itself might not be a catalyst, its derivatives can be incorporated into catalytic systems. For instance, it's used in the synthesis of tridentate pyridine-imine-phenolato ligands, which, when complexed with Fe(III), show activity in catalyzing the cycloaddition of carbon dioxide to epoxides and the epoxidation of alkenes [].

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